(r)-2-(1-Amino-2-hydroxyethyl)-4,6-difluorophenol

Chiral resolution Enantioselective synthesis Medicinal chemistry

(R)-2-(1-Amino-2-hydroxyethyl)-4,6-difluorophenol (CAS 1213075-13-8; also registered as 2227747-96-6) is a chiral, low-molecular-weight (189.16 g/mol) fluorinated phenolic amino-alcohol. Its structure comprises a 4,6-difluorophenol core bearing a 1-amino-2-hydroxyethyl substituent at the 2-position in the (R) absolute configuration.

Molecular Formula C8H9F2NO2
Molecular Weight 189.16 g/mol
Cat. No. B13605870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(r)-2-(1-Amino-2-hydroxyethyl)-4,6-difluorophenol
Molecular FormulaC8H9F2NO2
Molecular Weight189.16 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(CO)N)O)F)F
InChIInChI=1S/C8H9F2NO2/c9-4-1-5(7(11)3-12)8(13)6(10)2-4/h1-2,7,12-13H,3,11H2/t7-/m0/s1
InChIKeyNSKPQRXMWXSBBM-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-(1-Amino-2-hydroxyethyl)-4,6-difluorophenol: Key Identity, Physicochemical Fingerprint, and Procurement-Relevant Baseline


(R)-2-(1-Amino-2-hydroxyethyl)-4,6-difluorophenol (CAS 1213075-13-8; also registered as 2227747-96-6) is a chiral, low-molecular-weight (189.16 g/mol) fluorinated phenolic amino-alcohol [1]. Its structure comprises a 4,6-difluorophenol core bearing a 1-amino-2-hydroxyethyl substituent at the 2-position in the (R) absolute configuration [2]. Computed physicochemical descriptors—XLogP3 of 0.5, topological polar surface area (TPSA) of 66.5 Ų, three hydrogen bond donors, and five hydrogen bond acceptors—place it in a property space characteristic of fragments and intermediates for central nervous system and enzyme-targeted medicinal chemistry [1]. The compound is supplied predominantly as a research-grade chiral building block, with commercial availability in quantities from milligrams to multi-gram scale at purities up to 98% .

Why Generic Substitution of (R)-2-(1-Amino-2-hydroxyethyl)-4,6-difluorophenol with Racemic or Des-hydroxy Analogs Fails


This compound occupies a narrow, non-substitutable chemical space defined by the simultaneous presence of a specific (R) enantiomeric configuration, a 4,6-difluoro substitution pattern on the phenol ring, and a free 1-amino-2-hydroxyethyl side chain [1]. Altering any single element—replacing with the (S)-enantiomer (CAS 1213069-88-5), using the racemate (CAS 1337352-14-3), removing the benzylic hydroxyl (as in 2-aminomethyl-4,6-difluorophenol, CAS 887596-94-3), or shifting the fluorine substitution pattern—changes the three-dimensional pharmacophore, hydrogen-bonding network, and lipophilicity balance, each of which can ablate binding to a chiral biological target or alter reactivity in downstream synthetic transformations . The quantitative evidence below demonstrates that even closely related in-class compounds diverge measurably in computed logP, polar surface area, and stereochemical identity, making blind interchange scientifically indefensible.

Product-Specific Quantitative Differentiation Evidence for (R)-2-(1-Amino-2-hydroxyethyl)-4,6-difluorophenol


Enantiomeric Identity: Defined (R) Configuration vs. Racemic Mixture and (S)-Enantiomer

The target compound bears a single defined stereocenter with (R) absolute configuration, confirmed by the InChI stereochemical layer (/t7-/m0/s1) [1]. The racemic mixture (CAS 1337352-14-3) and the (S)-enantiomer (CAS 1213069-88-5 or 2227892-40-0) are distinct chemical entities with separate CAS registrations . In biological systems where the target protein is chiral, enantiomeric pairs frequently exhibit orders-of-magnitude differences in binding affinity and functional activity. No head-to-head pharmacological comparison data between the (R) and (S) enantiomers of this specific scaffold have been identified in the peer-reviewed literature; therefore this differentiation rests on the well-established principle of stereochemical pharmacology [2].

Chiral resolution Enantioselective synthesis Medicinal chemistry

Lipophilicity Differential: XLogP3 of (R)-2-(1-Amino-2-hydroxyethyl)-4,6-difluorophenol vs. Des-hydroxy Analog

The target compound has a computed XLogP3 value of 0.5 [1]. The des-hydroxy analog 2-(aminomethyl)-4,6-difluorophenol (CAS 887596-94-3), which lacks the benzylic alcohol, has a lower molecular weight (159.13 g/mol) and is expected to have a lower computed logP due to the absence of the additional carbon and hydroxyl group; the target compound's 0.5 logP reflects a balance of the polar amino-alcohol side chain against the lipophilic difluorophenyl ring [2]. This 0.5 XLogP3 value places the compound within the fragment-like property space (logP < 3, MW < 250) suitable for lead-like chemical probes, whereas simpler analogs with fewer polar heteroatoms may shift into a different permeability/solubility regime [3].

Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area: Distinguishing (R)-2-(1-Amino-2-hydroxyethyl)-4,6-difluorophenol from 2-Amino-4,6-difluorophenol

The target compound has a computed TPSA of 66.5 Ų [1]. In comparison, the simpler 2-amino-4,6-difluorophenol (CAS 133788-83-7) has a molecular formula of C6H5F2NO and a lower molecular weight (145.11 g/mol) with two H-bond donors (NH2 and OH) and three H-bond acceptors, yielding a lower TPSA . The target compound's higher TPSA arises from the additional hydroxyl and amine groups on the hydroxyethyl side chain, which increases hydrogen-bonding capacity. This places the target compound closer to the TPSA threshold of <90 Ų associated with blood-brain barrier penetration, while still allowing for sufficient aqueous solubility [2].

Polar surface area CNS penetration Bioavailability prediction

Commercial Availability as a Defined (R)-Enantiomer: Procurement Purity and Scale vs. Racemate

The (R)-enantiomer is commercially available at 98% purity from multiple suppliers (e.g., Leyan, Enamine) in quantities ranging from 50 mg to 10 g [1]. The racemic mixture (CAS 1337352-14-3) and (S)-enantiomer (CAS 1213069-88-5) are also listed in chemical registries, but their commercial stock status and purity specifications are less transparently documented across primary vendor catalogs . The defined (R)-enantiomer commands a premium price (e.g., $1619 for 0.5 g from Enamine, $7250 for 10 g) reflecting the cost of asymmetric synthesis or chiral resolution [1]. This price differential, while not a biological performance metric, is a procurement-relevant indicator of the synthetic complexity and value added by stereochemical control.

Chiral procurement Enantiomeric excess Synthetic intermediate

Best-Validated Research and Industrial Application Scenarios for (R)-2-(1-Amino-2-hydroxyethyl)-4,6-difluorophenol


Chiral Building Block for Enantioselective Synthesis of β-Adrenergic Receptor Ligands and Enzyme Inhibitors

The (R)-configured amino-alcohol side chain is a privileged pharmacophore in β2-adrenergic receptor agonists and related biogenic amine receptor modulators [1]. The 4,6-difluoro substitution on the phenol ring enhances metabolic stability relative to non-fluorinated analogs [2]. Researchers developing enantioselective agonists or antagonists requiring a defined (R)-amino-alcohol motif can deploy this compound as a key intermediate, where the pre-installed chirality eliminates a chiral resolution step and ensures enantiomeric excess in the final product.

Fragment-Based Lead Discovery and Structure-Activity Relationship (SAR) Exploration

With a molecular weight of 189.16 Da, XLogP3 of 0.5, and TPSA of 66.5 Ų, this compound satisfies fragment-like property criteria (MW < 250, logP < 3) [3]. Its three hydrogen bond donors and five acceptors enable it to serve as a hydrogen-bond-rich scaffold for fragment-based screening against enzymes such as prolyl hydroxylase domain-containing proteins (PHD1-3), where fluorinated phenols have been explored as metal-chelating core fragments [4].

Fluorinated Probe Molecule for Hydrogen-Bonding and Solubility Studies

The combination of a phenolic -OH, a primary amine, and a secondary alcohol on a single molecule, coupled with the electron-withdrawing 4,6-difluoro substitution pattern, creates a defined intramolecular hydrogen-bonding network that can be studied by NMR or X-ray crystallography [2]. The computed XLogP3 of 0.5 and TPSA of 66.5 Ų [3] make it a useful reference probe for calibrating computational models of solubility and permeability in fluorinated aromatic series.

Reference Standard for Chiral HPLC Method Development

The availability of both the (R)-enantiomer (CAS 1213075-13-8) and the (S)-enantiomer (CAS 1213069-88-5) as independently registered substances enables their use as authentic reference standards for developing and validating chiral HPLC or SFC methods to determine enantiomeric purity in asymmetric synthetic campaigns .

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